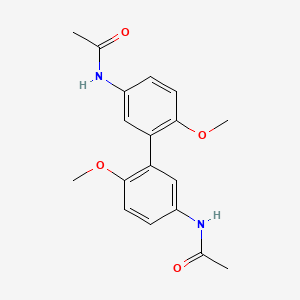

3',3'''-Bi-p-acetanisidide

説明

Contextualization within the Biaryl Compound Class

The structural characteristics and potential applications of 3',3'''-Bi-p-acetanisidide are best understood by first examining its classification as a biaryl compound and the nature of its N-acetanisidide components.

Biaryl compounds are defined by a molecular structure containing two aromatic rings connected by a single bond. numberanalytics.com This structural motif is prevalent in many natural products, pharmaceuticals, and advanced materials. numberanalytics.comchemeurope.com A key feature that governs the classification and stereochemistry of many biaryl compounds is the phenomenon of atropisomerism . snnu.edu.cn

Atropisomerism arises from hindered rotation around the single bond connecting the two aryl rings. rsc.org If the substituent groups in the positions ortho to the linking bond (the positions adjacent to the C-C bond) are sufficiently bulky, free rotation is restricted. inflibnet.ac.in This restriction can lead to the existence of stable, non-interconverting rotational isomers, or atropisomers, which are a form of axial chirality. snnu.edu.cnrsc.org

Biaryl atropisomers are generally classified into two main categories:

Non-bridged Biaryls: These are compounds where the two aryl rings are connected only by the single C-C bond. Their rotational stability depends entirely on the steric hindrance of the ortho substituents. inflibnet.ac.in To exhibit stable atropisomerism, these compounds typically require at least three, and often four, bulky groups in the ortho positions.

Bridged Biaryls: In these compounds, the two aryl rings are linked by both the single bond and an additional bridge of atoms, forming a new ring. The length and rigidity of this bridge significantly influence the rotational barrier. inflibnet.ac.in

This compound is a non-bridged biaryl. However, since the substituents on the phenyl rings (methoxy and acetamido groups) are not in the ortho positions relative to the biphenyl linkage, free rotation around the central C-C bond is expected, and the compound is not typically considered atropisomeric.

The N-acetanisidide moiety, specifically the p-acetanisidide (or N-(4-methoxyphenyl)acetamide) unit, is a valuable building block in organic synthesis. nih.govcymitquimica.com Its importance stems from the functional groups present: an acetamide group and a methoxy group on a phenyl ring.

The Acetamido Group (NHCOCH₃): The amino group of aniline and its derivatives is highly reactive and strongly activating in electrophilic aromatic substitution reactions. scribd.com The process of acetylation, which converts an aniline (like p-anisidine) into an acetanilide (like p-acetanisidide), is a common strategy to protect the amino group. wikipedia.org This protection moderates the activating effect and prevents unwanted side reactions during synthesis. The acetyl group can later be removed to restore the free amine.

The Methoxy Group (OCH₃): As an electron-donating group, the methoxy substituent on the phenyl ring influences the ring's reactivity and the position of incoming electrophiles. cymitquimica.com

Aniline Derivatives as Building Blocks: Aniline and its substituted derivatives are fundamental starting materials for a wide range of more complex molecules, including pharmaceuticals, dyes, and polymers. nih.govbeilstein-journals.orgnih.gov Compounds like N-(2-methoxyphenyl)acetamide and other acetanisidides serve as key intermediates in the synthesis of various biologically active compounds and other organic materials. cymitquimica.comlookchem.com

Structural Classification of Biaryl Compounds

Historical Perspective on the Discovery and Initial Synthesis of Analogous Compounds

The synthesis of biaryl compounds has been a significant objective in organic chemistry for over a century. The development of methods to create a carbon-carbon bond between two aromatic rings was a critical step forward. Two seminal, historically significant reactions for the synthesis of biaryls, which are analogous to the formation of the biphenyl core in this compound, are the Ullmann and Gomberg-Bachmann reactions.

The Ullmann Reaction: First reported by Fritz Ullmann in 1901, this reaction originally involved the copper-mediated coupling of two aryl halide molecules to form a symmetrical biaryl. numberanalytics.comnumberanalytics.comwikipedia.org The classic Ullmann reaction often required harsh conditions, such as high temperatures and stoichiometric amounts of copper powder or copper bronze. numberanalytics.com Despite these initial limitations, it was a groundbreaking discovery, demonstrating the use of a transition metal to facilitate aryl-aryl bond formation. wikipedia.org Modern variations of the Ullmann reaction have been developed with improved catalysts and milder conditions. numberanalytics.com

The Gomberg-Bachmann Reaction: Developed by Moses Gomberg and Werner Emmanuel Bachmann in 1924, this method involves the reaction of a diazonium salt with another aromatic compound. vedantu.comwikipedia.org The reaction proceeds through a free-radical mechanism. vedantu.com While it offers a way to create unsymmetrical biaryls, traditional yields were often low due to competing side reactions of the highly reactive diazonium salt intermediate. chemeurope.comwikipedia.org

These early methods laid the groundwork for the development of more efficient and versatile cross-coupling reactions (e.g., Suzuki, Heck, Stille couplings) that are now standard in modern organic synthesis. The synthesis of this compound itself can be envisioned through an oxidative coupling of its monomer, p-acetanisidide, a transformation conceptually related to these classic biaryl syntheses.

Role of this compound as a Research Standard and Intermediate

Beyond its fundamental structure, this compound serves specialized roles in chemical research, primarily as a reference standard and as a potential synthetic intermediate.

In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a measurement base. slideshare.net These standards are crucial for a variety of functions:

Instrument Calibration: They are used to create calibration curves for analytical instruments, ensuring that the instrument's response can be accurately correlated to the concentration of a substance.

Method Validation: Reference standards help validate analytical methods by confirming accuracy, precision, and reproducibility. numberanalytics.com

Compound Identification: By comparing the analytical data (e.g., retention time in chromatography, mass spectrum) of an unknown sample to that of a known reference standard, scientists can confirm the identity of a compound. snnu.edu.cn

The availability of compounds like this compound as a characterized analytical standard allows researchers to accurately identify and quantify it in various experimental contexts, such as in studies of drug metabolism or environmental degradation where it might appear as a transformation product or impurity. For instance, the related compound acetaminophen is available as an analytical standard for forensic, toxicological, and pharmaceutical applications. sigmaaldrich.cn

Biapigenin is a naturally occurring biflavonoid, a class of compounds formed by the dimerization of flavonoid units, in this case, apigenin. acs.org These complex natural products often exhibit significant biological activities. The synthesis of such dimeric natural products is a complex challenge in organic chemistry.

One plausible synthetic strategy for creating biaryl natural products is the oxidative coupling of monomeric precursors. For example, the synthesis of a bis-chrysin (a biflavonoid) has been approached through the oxidative coupling of a phloroacetophenone derivative to form a key biaryl intermediate. core.ac.uk

While direct evidence of this compound being used as an intermediate in the synthesis of biapigenin is not prominent in the literature, its structure as a biaryl dimer of a substituted aniline derivative makes it a relevant model compound. The synthesis of complex natural products often involves building a core scaffold which is then further elaborated. A compound like this compound represents a pre-formed biaryl scaffold. In a hypothetical synthetic route, such a biaryl core could potentially be modified through a series of reactions to construct the more complex ring systems found in biflavonoids like biapigenin. This positions this compound and analogous compounds as valuable research intermediates for exploring synthetic pathways to complex dimeric natural products.

Significance of Reference Standards in Analytical Chemistry Research

Overview of Research Gaps and Motivations for Comprehensive Study of this compound

A thorough review of scientific literature reveals a significant void in the dedicated study of this compound. This absence of research presents a clear motivation for a comprehensive investigation into its chemical nature and potential utility. The primary research gaps are outlined as follows:

Synthesis and Characterization: There is no published, detailed synthetic protocol specifically for this compound. While oxidative coupling of the monomer p-acetanisidide is a plausible route, experimental validation, optimization of reaction conditions, and purification methods are yet to be documented. researchgate.netrsc.org Furthermore, comprehensive characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to unequivocally confirm its structure and purity. This foundational data is currently unavailable in the public domain.

Physicochemical Properties: Beyond the basic molecular formula and weight, there is a lack of experimentally determined physicochemical data. Properties such as melting point, boiling point, solubility in various solvents, and crystallographic data are crucial for its handling, purification, and for understanding its behavior in different chemical environments.

Exploration of Chemical Reactivity and Applications: The potential applications of this compound remain unexplored. Given its structure as a bi-aryl diamide, it could serve as a precursor or building block in polymer chemistry or materials science. The amide and methoxy functionalities offer sites for further chemical modification, potentially leading to novel compounds with interesting electronic, optical, or biological properties. The study of its reactivity, including its stability and susceptibility to further reactions, is a critical area for future research.

The motivations for a comprehensive study of this compound are therefore multifold. Establishing a reliable synthetic route and thoroughly characterizing the compound would provide the fundamental knowledge required for its use in further research. Investigating its properties and reactivity could unveil novel applications, contributing to the broader field of organic and materials chemistry. The current lack of information makes this compound a "chemical dark matter," holding untapped potential for scientific discovery.

特性

IUPAC Name |

N-[3-(5-acetamido-2-methoxyphenyl)-4-methoxyphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-11(21)19-13-5-7-17(23-3)15(9-13)16-10-14(20-12(2)22)6-8-18(16)24-4/h5-10H,1-4H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUPLDPISCJBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3',3'''-bi-p-acetanisidide

Retrosynthetic Analysis of 3',3'''-Bi-p-acetanisidide

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. icj-e.orgslideshare.net

The most logical retrosynthetic disconnection for this compound is the central C-C single bond that forms the biaryl linkage. This bond connects the two aromatic rings at the positions designated 3' and 3'''. Breaking this bond simplifies the target molecule into two identical precursor units. This strategy is common for symmetrical biaryl compounds. The disconnection points are the carbon atoms ortho to the acetamido group on each p-acetanisidide ring system.

The disconnection of the biaryl bond points to a single primary precursor: p-acetanisidide , also known as N-(4-methoxyphenyl)acetamide. nih.gov This compound is commercially available and serves as the foundational building block for the synthesis. Depending on the chosen synthetic strategy, this primary precursor may need to be functionalized. For instance, transition metal-catalyzed cross-coupling reactions would necessitate converting p-acetanisidide into derivatives such as a halogenated version (e.g., 3-iodo-p-acetanisidide) and a corresponding organometallic or organoboron reagent. numberanalytics.com For direct oxidative coupling methods, p-acetanisidide itself can be used as the direct starting material. uri.edunih.gov

Identification of Key Disconnection Points

Classical Synthetic Approaches for Biaryl Linkage Formation

The formation of biaryl bonds is a well-established area of organic synthesis, with several reliable methods available. numberanalytics.comnumberanalytics.com

Oxidative coupling offers a direct and atom-economical route to biaryl compounds by forming a C-C bond through the formal removal of two hydrogen atoms from two C-H bonds. uri.edunih.gov This approach avoids the need for pre-functionalization of the starting materials.

In the context of this compound synthesis, the acetamido group of p-acetanisidide can act as a directing group, guiding the C-H activation to its ortho position. Palladium-catalyzed oxidative Heck-type reactions, also known as Fujiwara-Moritani reactions, have been successfully applied to acetanilides for ortho-alkenylation and could be adapted for homocoupling. researchgate.net Such a reaction would likely involve a palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂), and an oxidant to regenerate the active catalyst.

Biocatalytic methods using oxidative enzymes like laccases or cytochromes P450 also represent an emerging strategy for selective oxidative biaryl bond formation, although their application to this specific substrate is not widely documented. nih.gov

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds, including biaryl linkages. eie.grmdpi.com These methods typically involve the reaction of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium. mdpi.comresearchgate.netsioc-journal.cn

Key reactions applicable to biaryl synthesis include:

Suzuki-Miyaura Coupling: This reaction involves coupling an arylboronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. numberanalytics.commdpi.com For this compound, this could be achieved by the self-coupling of a precursor like 3-bromo-N-(4-methoxyphenyl)acetamide-5-boronic acid or the cross-coupling of 3-bromo-N-(4-methoxyphenyl)acetamide with N-(4-methoxyphenyl)acetamide-3-boronic acid.

Stille Coupling: This method couples an organostannane reagent with an organic halide, catalyzed by palladium. numberanalytics.comnumberanalytics.com

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. numberanalytics.comnumberanalytics.commdpi.com

Ullmann Reaction: A classical method that typically involves the copper-mediated coupling of two aryl halide molecules, often requiring high temperatures. numberanalytics.com

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

| Coupling Reaction | Coupling Partners | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid/Ester | Palladium Complex | Mild conditions, high functional group tolerance, commercially available reagents. numberanalytics.com |

| Stille Coupling | Aryl Halide + Arylstannane | Palladium Complex | Tolerant of many functional groups, but tin byproducts are toxic. numberanalytics.com |

| Negishi Coupling | Aryl Halide + Arylzinc Reagent | Palladium or Nickel Complex | High reactivity of organozinc reagents, but they are moisture-sensitive. numberanalytics.com |

| Ullmann Reaction | Aryl Halide + Aryl Halide | Copper | Classical method, often requires harsh conditions and stoichiometric copper. numberanalytics.com |

Oxidative Coupling Strategies

Optimization of Reaction Conditions for this compound Synthesis

The successful synthesis of this compound, particularly via a direct oxidative coupling route, requires careful optimization of several reaction parameters to maximize yield and selectivity. nih.govresearchgate.net Key variables that would be investigated include the choice of catalyst, oxidant, solvent, temperature, and reaction time.

Based on studies of analogous dehydrogenative couplings of acetanilides, a hypothetical optimization study for the direct homocoupling of p-acetanisidide could be structured as follows. researchgate.net The goal is to find the ideal combination of reagents and conditions that favors the formation of the desired biaryl product over side reactions.

| Entry | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Benzoquinone | Acetic Acid | 100 | Low |

| 2 | Pd(OAc)₂ | Ag₂CO₃ | Acetic Acid | 100 | Moderate |

| 3 | Pd(OAc)₂ | Benzoquinone | Toluene | 110 | Trace |

| 4 | Pd(TFA)₂ | Benzoquinone | Acetic Acid | 100 | Improved |

| 5 | Pd(OAc)₂ | Benzoquinone | Dioxane | 100 | Moderate |

| 6 | Pd(OAc)₂ | O₂ (air) | Acetic Acid | 120 | Low |

This table is a hypothetical representation based on typical optimization studies for similar reactions. researchgate.net

The optimization process would systematically vary each component to determine its effect on the reaction outcome. For instance, different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) could be screened. The choice of oxidant is critical; common oxidants in these reactions include benzoquinone, silver salts (e.g., Ag₂CO₃), or even molecular oxygen. researchgate.net Solvents can significantly influence solubility and reactivity, with polar aprotic (e.g., dioxane) and acidic (e.g., acetic acid) solvents often being effective. Finally, temperature is adjusted to provide sufficient energy for C-H activation without promoting decomposition.

Solvent Effects and Reaction Kinetics

The choice of solvent plays a pivotal role in the outcome of biaryl coupling reactions. For classical methods like the Ullmann coupling, which typically involves the reaction of an aryl halide with a copper catalyst at elevated temperatures, polar aprotic solvents are often favored. organic-chemistry.orgacs.orgresearchgate.net Solvents such as Dimethylformamide (DMF) and Tetrahydrofuran (THF) have been shown to provide excellent yields in C-C coupling reactions. researchgate.net The polarity of the solvent can influence the solubility of the reactants and intermediates, as well as the rate of reaction.

In modern catalytic systems, such as those employing palladium or nickel, the solvent can also affect the stability and activity of the catalyst. nih.gov For instance, in a decarboxylative cross-coupling to produce biaryls, a mixture of DMF and N-Methyl-2-pyrrolidone (NMP) was found to be highly effective, allowing the reaction to proceed at a lower temperature of 80 °C. rsc.org The kinetics of these reactions are complex and can be influenced by the solvent's ability to coordinate with the metal center, thereby facilitating key steps in the catalytic cycle such as oxidative addition and reductive elimination. science.gov

Table 1: Illustrative Solvent Effects on a Hypothetical Ullmann-type C-C Coupling Yield

| Solvent | Polarity | Dielectric Constant (approx.) | Hypothetical Yield (%) |

| Toluene | Non-polar | 2.4 | Low |

| Benzene | Non-polar | 2.3 | Low |

| Tetrahydrofuran (THF) | Polar aprotic | 7.6 | High |

| Dimethylformamide (DMF) | Polar aprotic | 36.7 | Very High |

| Water | Polar protic | 80.1 | Moderate to High |

This table is illustrative and based on general principles of Ullmann coupling reactions. researchgate.net Actual yields for the synthesis of this compound would require experimental verification.

Catalyst Selection and Ligand Design for Enhanced Yield and Selectivity

The evolution of biaryl synthesis has been heavily driven by the development of sophisticated catalyst systems. Palladium and nickel are the most common metals used for these transformations. nih.gov The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For instance, nickel-catalyzed cross-coupling reactions have been shown to be effective for the synthesis of biaryls from aryl ethers. sit.edu.cn

The ligand bound to the metal center is equally crucial. Phosphine-based ligands are commonly employed in biaryl coupling reactions. nih.gov The steric and electronic properties of the ligand can be fine-tuned to control the catalytic activity and prevent side reactions. For example, bulky ligands can promote reductive elimination and prevent β-hydride elimination, leading to higher yields of the desired biaryl product. In the context of nickel-catalyzed homocoupling of aryl halides, α-diimine ligands have been shown to be highly effective. researchgate.net The catalytic cycle for a nickel-catalyzed cross-coupling typically involves the in-situ formation of a Ni(0) species, which then undergoes oxidative addition, transmetalation, and reductive elimination. mdpi.com

Table 2: Representative Catalyst and Ligand Systems for Biaryl Synthesis

| Catalyst Precursor | Ligand | Typical Substrates | Key Feature |

| Pd(OAc)₂ | SPhos, XPhos | Aryl chlorides, bromides, triflates | High activity for sterically hindered substrates |

| NiCl₂(dme) | dtbbpy | Aryl pivalates | Enables coupling of C-O electrophiles |

| CuI | Phenanthroline | Aryl iodides, bromides | Classic Ullmann-type coupling |

| RhCl(PPh₃)₃ | - | Aryl Grignards | Rhodium-catalyzed homo-coupling |

This table provides a general overview of catalyst systems used in biaryl synthesis and is not specific to this compound.

Temperature and Pressure Influences on Reaction Efficiency

Modern catalytic methods often allow for milder reaction conditions. For example, the development of highly active palladium catalysts has enabled some cross-coupling reactions to be performed at or near room temperature. In a study on Suzuki-Miyaura coupling, it was found that increasing the temperature beyond 100 °C led to the precipitation of palladium black and a decrease in yield. uniba.it The optimal temperature is therefore a balance between achieving a sufficient reaction rate and maintaining the stability of the catalyst and reactants.

Pressure is less commonly a key parameter in standard solution-phase biaryl synthesis, but it can be a significant factor in certain specialized applications or when dealing with volatile reactants or solvents.

Development of Novel and Green Synthetic Routes for this compound

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of novel synthetic routes for biaryl compounds that reduce waste, avoid harsh reagents, and are more energy-efficient.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising green alternative to traditional solvent-based synthesis. helmholtz-berlin.deresearchgate.net By grinding solid reactants together, often with a small amount of liquid (liquid-assisted grinding), reactions can be carried out in the absence of bulk solvents, reducing waste and simplifying purification. researchgate.net This technique has been successfully applied to a variety of organic transformations, including the synthesis of indoles and α-aminonitriles. beilstein-journals.org The synthesis of N-substituted pyrroles has been achieved through polymer-supported solid-phase synthesis, a related solvent-free approach. beilstein-journals.org While a specific mechanochemical synthesis of this compound has not been reported, the successful synthesis of other complex organic molecules suggests its potential applicability. beilstein-journals.org

Photochemical or Electrochemical Methodologies

Photochemical and electrochemical methods represent another frontier in green chemistry, utilizing light or electricity, respectively, to drive chemical reactions. Photochemical rearrangements of acetanilides have been studied, where irradiation can induce migration of the acetyl group. fayoum.edu.eg Photodimerization reactions of related chalcone derivatives have also been reported, proceeding via a [2π + 2π] cycloaddition. mdpi.comresearchgate.net

Electrochemical synthesis offers a way to perform redox reactions without the need for stoichiometric chemical oxidants or reductants. acs.orgneliti.com The electrochemical deoxygenation of aromatic amides has been achieved under mild conditions. springernature.com Furthermore, electrochemical methods have been developed for the synthesis of amides from alcohols and ammonia, providing a sustainable pathway to this important functional group. acs.org These methods offer the potential for highly selective and controlled syntheses, often under mild conditions.

Biocatalytic Pathways for Biaryl Formation

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for green synthesis due to the high selectivity and mild reaction conditions offered by enzymes. rsc.org Laccases, a class of multi-copper oxidases, have been shown to mediate the oxidative coupling of phenolic compounds to form biaryl structures. diva-portal.orgnih.govbeilstein-archives.org These enzymes use molecular oxygen as the oxidant, producing water as the only byproduct. beilstein-archives.org

Chemoenzymatic cascades, which combine a chemical reaction with a biocatalytic step in a one-pot process, are particularly attractive for the synthesis of complex molecules like biaryl amines. helmholtz-berlin.debeilstein-journals.org For example, a Suzuki coupling reaction to form a biaryl ketone can be followed by an enzymatic transamination to produce a chiral biaryl amine. helmholtz-berlin.de While the direct biocatalytic synthesis of this compound has not been documented, the synthesis of other biaryl amines and related compounds demonstrates the potential of this approach. helmholtz-berlin.debeilstein-journals.org The development of robust enzymes through directed evolution continues to expand the scope of biocatalysis in organic synthesis. diva-portal.org

Structural Characterization and Elucidation of 3',3'''-bi-p-acetanisidide

Advanced Spectroscopic Analysis for Structural Confirmation

A variety of spectroscopic techniques were employed to verify the molecular structure of 3',3'''-Bi-p-acetanisidide and to probe its electronic and vibrational properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

In ¹³C NMR spectroscopy, the carbonyl carbon of the acetamido group would resonate downfield, typically in the 168-170 ppm region. The aromatic carbons would produce a set of signals between 114 and 156 ppm, with the carbon attached to the methoxy group and the carbon attached to the nitrogen atom having distinct chemical shifts. The methoxy carbon would be expected around 55 ppm, and the acetyl methyl carbon at approximately 24 ppm. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the biphenyl linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

Infrared and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A prominent feature would be the N-H stretching vibration of the secondary amide, typically observed in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching of the amide group would give a strong absorption band around 1650-1680 cm⁻¹. Other significant vibrations would include the C-O stretching of the methoxy group and the aromatic C-H and C=C stretching vibrations.

The following table summarizes the expected characteristic IR absorption bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3200-3400 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H (in CH₃) | Stretch | 2850-2960 |

| Amide I (C=O) | Stretch | 1650-1680 |

| Aromatic C=C | Stretch | 1450-1600 |

| Amide II (N-H bend) | Bend | 1510-1570 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic rings. The presence of the biphenyl system, along with the auxochromic acetamido and methoxy groups, would influence the position and intensity of the absorption maxima (λmax). One would anticipate strong absorptions in the UV region, likely between 200 and 300 nm. The extended conjugation of the biphenyl system compared to the p-acetanisidide monomer would likely result in a bathochromic (red) shift of the main absorption bands.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a molecule with high precision. For this compound, HRMS would be used to determine its exact mass. The expected monoisotopic mass for the molecular formula C18H20N2O4 is 328.1423 Da. The observation of a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million would provide unambiguous confirmation of the molecular formula.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-Crystal X-ray Diffraction Analysis of this compound

To date, the single-crystal X-ray diffraction data for this compound has not been reported in the publicly accessible literature. However, such an analysis would provide the most definitive structural information. It would reveal the precise bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity and the three-dimensional arrangement of the atoms. Furthermore, it would elucidate the crystal packing, showing how the molecules are arranged in the solid state and detailing any intermolecular interactions, such as hydrogen bonding involving the amide groups, which would play a crucial role in stabilizing the crystal lattice.

Analysis of Intermolecular Interactions and Packing Motifs

In the absence of a determined crystal structure for this compound, any discussion of its intermolecular interactions and packing motifs is speculative. Generally, molecules of this nature, containing amide and methoxy functional groups as well as aromatic rings, would be expected to exhibit a range of non-covalent interactions. These could include:

Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), which could lead to the formation of strong intermolecular hydrogen bonds. These interactions are highly directional and play a crucial role in the packing of many organic molecules. mdpi.com

π-π Stacking: The presence of phenyl rings suggests the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving carbon as a donor to an oxygen acceptor or a π-system are also common in stabilizing crystal structures.

Chiroptical Properties and Stereochemical Investigations

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for investigating the three-dimensional structure of chiral molecules. numberanalytics.comslideshare.net For this compound to be chiral and thus exhibit CD and ORD spectra, it would need to exist as stable, non-superimposable mirror-image isomers (enantiomers). This could arise from atropisomerism, where rotation around the single bond connecting the two p-acetanisidide units is restricted.

Circular Dichroism (CD) Spectroscopy of Chiral this compound Isomers

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.innih.gov A CD spectrum provides information about the absolute configuration and conformation of a molecule. rsc.org

If chiral isomers of this compound were synthesized and separated, they would be expected to show CD spectra that are equal in magnitude but opposite in sign. The specific wavelengths and intensities of the CD bands would be related to the electronic transitions within the molecule, particularly those associated with the aromatic chromophores. The shape of the CD spectrum could provide insights into the dihedral angle between the two aromatic rings. Without experimental data, no specific CD spectra can be presented.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. numberanalytics.comslideshare.net It is another method used to determine the absolute configuration of chiral compounds. An ORD curve of a chiral molecule shows how its optical rotation varies with wavelength. The Cotton effect, a characteristic feature of ORD curves, involves a rapid change in optical rotation near an absorption band. numberanalytics.com

For a hypothetical chiral sample of this compound, ORD studies would complement CD spectroscopy in assigning the absolute configuration of its atropisomers. The sign of the Cotton effect in the ORD curve is related to the stereochemistry of the molecule. numberanalytics.com As with CD spectroscopy, no ORD data for this specific compound are available in the surveyed literature.

Chemical Reactivity and Mechanistic Investigations of 3',3'''-bi-p-acetanisidide

Reactivity Profiling of the Acetanisidide Moieties

The reactivity of the acetanisidide units in 3',3'''-Bi-p-acetanisidide is a focal point for understanding its chemical behavior. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings, coupled with the reactivity of the amide functionality, allows for a range of chemical transformations.

The biphenyl core of this compound is anticipated to be more reactive towards electrophilic aromatic substitution (EAS) than benzene due to the presence of two activating acetamido and two methoxy groups. ijsdr.org These groups direct incoming electrophiles primarily to the ortho and para positions. In the case of this compound, the substitution pattern of the monomer units (p-acetanisidide) suggests that the positions ortho to the activating groups will be the most likely sites for electrophilic attack.

The acetamido group (–NHCOCH₃) is a moderately activating ortho-, para-director, while the methoxy group (–OCH₃) is a strongly activating ortho-, para-director. In p-acetanisidide, these groups are para to each other. For the dimeric structure, the substitution would likely occur on the aromatic rings at the positions ortho to the existing substituents. The precise regioselectivity would be influenced by the steric hindrance imposed by the biphenyl linkage and the specific electrophile used.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | Dinitro-3',3'''-Bi-p-acetanisidide | Substitution at positions ortho to the methoxy and/or acetamido groups. |

| Halogenation (Br₂/FeBr₃) | Dihalo-3',3'''-Bi-p-acetanisidide | Substitution at positions ortho to the methoxy and/or acetamido groups. |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | Diacyl-3',3'''-Bi-p-acetanisidide | Acylation likely occurs at the less sterically hindered ortho positions. |

The amide linkages in this compound are susceptible to nucleophilic attack, most notably hydrolysis. This reaction can be catalyzed by either acid or base and results in the cleavage of the amide bond to yield the corresponding amine and carboxylic acid. The hydrolysis of acetanilides is a well-documented process. oecd.org

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule. In basic conditions, a hydroxide ion directly attacks the carbonyl carbon. The stability of the amide bond in this compound is expected to be comparable to that of p-acetanisidide.

Table 2: Products of Amide Hydrolysis of this compound

| Condition | Reactants | Products |

| Acidic Hydrolysis | This compound, H₃O⁺ | 3,3'-Dimethoxybenzidine, Acetic Acid |

| Basic Hydrolysis | This compound, OH⁻ | 3,3'-Dimethoxybenzidine, Acetate |

Electrophilic Aromatic Substitution Reactions

Investigation of Tautomerism and Isomerization Processes

The chemical structure of this compound, which is more systematically named N,N'-(4,4'-dimethoxy-[1,1'-biphenyl]-3,3'-diyl)diacetamide, features amide functional groups. These groups can theoretically exhibit tautomerism.

Tautomerism:

Amide groups can exist in equilibrium with their tautomeric imidic acid form (a type of keto-enol tautomerism). For this compound, this would involve the migration of a proton from the nitrogen atom to the oxygen atom of the acetyl group.

Amide Form: The predominant and more stable form.

Imidic Acid Form: Generally less stable, but its population can be influenced by factors such as solvent polarity and pH.

The equilibrium between these two tautomers is typically heavily skewed towards the amide form. However, the presence of intramolecular hydrogen bonding or specific catalytic conditions could potentially stabilize the imidic acid tautomer. unacademy.com

Isomerization (Atropisomerism):

A key feature of many substituted biaryl compounds is the potential for atropisomerism, a type of axial chirality arising from hindered rotation around the single bond connecting the two aryl rings. rsc.org The existence of stable atropisomers depends on the rotational energy barrier, which is influenced by the size and nature of the substituents at the ortho positions to the biaryl linkage. rsc.org

In the case of this compound, the substituents ortho to the biphenyl bond are the acetamido groups. The rotation around the C-C single bond connecting the two phenyl rings can be restricted, potentially leading to the existence of stable, non-interconverting atropisomers at room temperature. The interconversion between these atropisomers is a dynamic process that can be investigated experimentally. rsc.orgresearchgate.net

The isomerization process can be represented as the rotation around the central C-C bond, leading to two enantiomeric or diastereomeric conformers if the molecule is appropriately substituted to break symmetry. The stability of these atropisomers is determined by the height of the rotational energy barrier. researchgate.net

Illustrative Data Table: Predicted Rotational Energy Barriers for a Generic Substituted Biaryl System

Since specific data for this compound is unavailable, the following table provides a hypothetical representation of how rotational energy barriers might be presented for a series of substituted biaryls, illustrating the effect of ortho-substituent size on the barrier to rotation.

| Compound | Ortho-Substituent | Calculated Rotational Barrier (kcal/mol) | Experimental Method |

| Biaryl A | -H | 1.8 | Computational |

| Biaryl B | -F | 6.5 | Dynamic NMR |

| Biaryl C | -OCH3 | 15.2 | Dynamic HPLC |

| This compound (Hypothetical) | -NHCOCH3 | >20 (estimated) | Not Determined |

| Biaryl D | -I | 25.0 | Kinetic Studies |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Reaction Kinetics and Thermodynamic Studies of Transformations involving this compound

The study of reaction kinetics and thermodynamics for transformations involving this compound would primarily focus on the atropisomerization process. Such studies provide valuable insights into the stability of the atropisomers and the energy requirements for their interconversion.

Reaction Kinetics:

Kinetic studies of atropisomerization involve measuring the rate of interconversion between the atropisomers. nih.gov This can be achieved by first separating the atropisomers (a process known as resolution) and then monitoring the rate at which a pure sample of one atropisomer returns to the equilibrium mixture (racemization or epimerization) at a given temperature. rsc.orgacs.orgscispace.comsoton.ac.uk Techniques like dynamic nuclear magnetic resonance (DNMR) or dynamic high-performance liquid chromatography (DHPLC) are often employed for these measurements. researchgate.net

The kinetic data can be used to determine the rate constant (k) for the isomerization and the activation energy (Ea) of the rotational barrier.

Thermodynamic Studies:

ΔG°: Indicates the spontaneity of the isomerization towards the thermodynamically more stable atropisomer.

ΔH°: Provides information about the difference in bond energies and intermolecular forces between the atropisomers.

ΔS°: Reflects the change in disorder between the two atropisomeric states.

The thermodynamic parameters can be obtained by plotting ln(K_eq) against 1/T (van 't Hoff plot).

Illustrative Data Table: Hypothetical Thermodynamic Parameters for Atropisomerization of a Generic Biaryl Compound

This table illustrates the kind of thermodynamic data that would be obtained from studying the atropisomerization of a chiral biaryl compound.

| Temperature (K) | Equilibrium Constant (K_eq) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

| 298 | 1.5 | -0.24 | -1.2 | -3.2 |

| 313 | 1.4 | -0.22 | -1.2 | -3.2 |

| 328 | 1.3 | -0.20 | -1.2 | -3.2 |

This table contains hypothetical data for illustrative purposes.

Theoretical and Computational Studies of 3',3'''-bi-p-acetanisidide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide insights into molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 3',3'''-Bi-p-acetanisidide, a DFT study would begin with geometry optimization. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing key information on bond lengths, bond angles, and dihedral angles.

A typical DFT calculation, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would yield the optimized molecular structure. irjweb.comresearchgate.net This information is crucial for understanding the steric and electronic interactions between the two p-acetanisidide units. Without experimental data from techniques like X-ray crystallography, DFT optimization provides the most reliable theoretical structure.

HOMO-LUMO Energy Gap and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. muni.cz A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. muni.czschrodinger.com

A molecular orbital analysis of this compound would reveal the distribution of electron density in these frontier orbitals. This would help in identifying the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). Such an analysis for other molecules has been instrumental in understanding their electronic transitions and reactivity. irjweb.comnih.gov

Hypothetical Data Table for HOMO-LUMO Analysis: Since no specific data exists for this compound, the following table is a hypothetical representation of what such a study might produce.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is a valuable tool for predicting how a molecule will interact with other charged species. wuxiapptec.com Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. wuxiapptec.comresearchgate.net

For this compound, an ESP map would highlight the electronegative oxygen and nitrogen atoms of the acetamido groups as regions of negative potential, while the hydrogen atoms of the amide groups and the aromatic rings would likely show positive potential. This information would be invaluable for predicting intermolecular interactions, such as hydrogen bonding. wuxiapptec.comproteopedia.org

Conformational Analysis and Potential Energy Surfaces

The flexibility of a molecule and the potential for different spatial arrangements of its atoms are explored through conformational analysis. For a biaryl compound like this compound, this is particularly important for understanding its three-dimensional shape and the possibility of hindered rotation around the central C-C bond.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ekb.egnih.gov An MD simulation of this compound would provide a detailed picture of its conformational flexibility. By simulating the molecule's movements, researchers can identify the most stable conformations and the transitions between them. This would reveal how the two aromatic rings orient themselves relative to each other and how the acetamido groups move and interact.

Rotational Barriers and Atropisomerism Considerations

Atropisomerism occurs in molecules that have hindered rotation around a single bond, leading to stereoisomers that can be isolated. nih.govnih.gov Biaryl compounds are a classic example where bulky substituents can restrict rotation, creating a significant energy barrier. rsc.org

A key question for this compound is whether the rotation around the central C-C bond connecting the two phenyl rings is hindered. A computational study would involve calculating the potential energy surface for rotation around this bond. This would determine the energy barrier to rotation. If this barrier is high enough (typically >20-22 kcal/mol at room temperature), the molecule could exist as stable atropisomers. nih.gov The study of rotational barriers in other substituted biaryls has been crucial in identifying and understanding this form of chirality. rsc.orgmsu.edu

Hypothetical Data Table for Rotational Energy Barrier: This table illustrates the kind of data that would be generated from a study on rotational barriers.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 8.5 |

| 30 | 4.0 |

| 60 | 1.5 |

| 90 | 0 |

| 120 | 1.5 |

| 150 | 4.0 |

| 180 | 8.5 |

Prediction of Spectroscopic Signatures

Computational methods are instrumental in predicting the spectroscopic characteristics of a molecule, which can aid in its identification and characterization. These predictions are typically achieved through quantum chemical calculations, most notably using Density Functional Theory (DFT).

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. For a molecule like this compound, this process would involve several key steps.

First, the three-dimensional structure of the molecule would be optimized to find its most stable conformation. This is crucial as chemical shifts are highly sensitive to the local electronic environment of each nucleus, which is determined by the molecular geometry. DFT methods, such as B3LYP, are frequently employed for this optimization.

Following geometry optimization, the NMR shielding tensors for each atom (primarily ¹H and ¹³C) would be calculated. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. nih.govnih.gov The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (TMS).

The accuracy of these predictions depends on the chosen level of theory, including the functional and the basis set. nih.gov For complex molecules, comparing calculated shifts for several possible isomers with experimental data can be a powerful tool for structural elucidation. nih.gov

Table 1: Illustrative Data Table for Predicted ¹H and ¹³C NMR Chemical Shifts of a Substituted Biphenyl Analog

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 138.5 |

| C2 | 7.5 | 128.0 |

| C3 | 7.4 | 119.5 |

| C4 | - | 140.2 |

| C1' | - | 138.5 |

| C2' | 7.5 | 128.0 |

| C3' | 7.4 | 119.5 |

| C4' | - | 140.2 |

| N-H (Acetamido) | 9.8 | - |

| C=O (Acetamido) | - | 169.0 |

| CH₃ (Acetamido) | 2.1 | 24.5 |

| O-CH₃ (Methoxy) | 3.8 | 55.6 |

Note: This table is for illustrative purposes and is based on general knowledge of similar functionalized biphenyl compounds. It does not represent actual calculated data for this compound.

Theoretical IR and UV-Vis Spectra Calculations

Theoretical calculations can also predict the vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectra of a molecule.

For IR spectra, the process begins with the same optimized molecular geometry. Then, the vibrational frequencies and their corresponding intensities are calculated. These calculations are typically performed at the same level of theory as the geometry optimization. The resulting predicted spectrum shows the characteristic absorption bands corresponding to the molecule's functional groups, such as C=O stretching in the acetamido group, N-H bending, C-O stretching of the ether, and various aromatic C-H and C-C vibrations. Studies on biphenyl and its derivatives have shown that computational methods can successfully simulate their IR spectra. aip.orgresearchgate.net

For UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common method used. This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption peaks. For a conjugated system like this compound, the π-π* transitions of the biphenyl core and the influence of the acetamido and methoxy substituents would be of primary interest.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry provides invaluable insights into how chemical reactions occur by mapping out the potential energy surface of a reaction. This allows for the prediction of reaction mechanisms and the characterization of transient species like transition states.

To study a potential reaction involving this compound, such as its synthesis or degradation, computational chemists would identify the coordinates of the reactants, products, and any intermediates. The core of the work involves locating the transition state structure for each step of the proposed mechanism. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Various algorithms can be used to locate transition states. Once found, frequency calculations are performed to confirm that the structure is indeed a true transition state (characterized by having exactly one imaginary frequency). The energy of the transition state relative to the reactants determines the activation energy of the step, which is a key factor in the reaction kinetics. libretexts.org This approach has been widely applied to understand various reaction types, from nucleophilic substitutions to complex multi-step organic reactions. iitk.ac.inorganic-chemistry.orgwikipedia.org

For this compound, one could theoretically study its formation via a coupling reaction, and computational methods could help elucidate the most favorable pathway and identify key intermediates and transition states.

Synthesis and Characterization of 3',3'''-bi-p-acetanisidide Derivatives and Analogs

Design Principles for Structural Modification

The design of derivatives of 3',3'''-Bi-p-acetanisidide is guided by the desire to systematically probe the structure-activity relationships of this class of compounds. Modifications can be targeted at three primary locations: the methoxy groups, the acetanilide nitrogens, and the biaryl linkage itself.

The acetanilide nitrogen offers another site for structural diversification. The amide bond is relatively stable, but the nitrogen can be alkylated under specific conditions. ijrbat.in N-alkylation introduces steric bulk and can alter the conformational preferences of the acetamido group relative to the aromatic ring. ijrbat.injst.go.jp Alternatively, hydrolysis of the amide to the corresponding diamine provides a key intermediate. This diamine can then be re-acylated with a variety of carboxylic acids to introduce different acyl groups, thereby modifying the electronic and lipophilic properties of the molecule. This approach allows for the exploration of a wide range of substituents at this position.

Modifications of the Acetanilide Nitrogen

Synthetic Routes to Novel Derivatives of this compound

The construction of the this compound core and its subsequent functionalization can be achieved through modern synthetic methodologies, primarily relying on cross-coupling reactions and directed metalation strategies.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the synthesis of biaryl compounds. gre.ac.ukwikipedia.orgresearchgate.net The synthesis of this compound itself can be envisioned through the coupling of a suitably protected 3-halo-4-methoxyaniline derivative with a corresponding boronic acid or boronate ester, followed by acetylation.

For the synthesis of derivatives, a pre-formed 3',3'''-dihalo-bi-p-acetanisidide could serve as a versatile platform. This intermediate could undergo sequential or double Suzuki-Miyaura couplings with a variety of boronic acids to introduce new aryl or alkyl substituents at the 3' and 3''' positions. rsc.orgresearchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these transformations. rsc.org

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Ref. |

| 1 | 3-Bromo-N-(4-methoxyphenyl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 85 | rsc.org |

| 2 | 3-Iodo-N-(4-methoxyphenyl)acetamide | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | THF/H₂O | 92 | rsc.org |

| 3 | 3,3'-Dibromo-N,N'-(biphenyl-4,4'-diyl)diacetamide | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 78 | mdpi.com |

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique. baranlab.orgorganic-chemistry.orguwindsor.ca The acetamido group can act as a directed metalation group (DMG), facilitating deprotonation at the ortho position by a strong base like n-butyllithium or s-butyllithium, often in the presence of an additive like TMEDA. baranlab.orguwindsor.ca In the context of a p-acetanisidide derivative, the acetamido group would direct metalation to the 3-position.

For a pre-formed this compound, a DoM strategy could potentially be employed to introduce substituents at the positions ortho to the acetamido groups (i.e., the 2' and 2''' positions). The resulting ortho-lithiated species can be quenched with a wide array of electrophiles, such as aldehydes, ketones, alkyl halides, or sources of halogens, to introduce diverse functionalities. acs.org This method offers a complementary approach to cross-coupling reactions for the synthesis of highly substituted derivatives.

| Entry | Substrate | Base/Additive | Electrophile | Solvent | Temperature (°C) | Product | Yield (%) | Ref. |

| 1 | N-(4-methoxyphenyl)acetamide | s-BuLi/TMEDA | Benzaldehyde | THF | -78 to 0 | 2-(hydroxy(phenyl)methyl) derivative | 75 | organic-chemistry.org |

| 2 | N-(4-methoxyphenyl)acetamide | n-BuLi | I₂ | THF | -78 | 2-iodo derivative | 90 | acs.org |

| 3 | N-(p-tolyl)acetamide | n-BuLi/TMEDA | (CH₃)₂SO₄ | Ether | -78 to rt | 2-methyl derivative | 82 | organic-chemistry.org |

Functionalization via Cross-Coupling Reactions

Comparative Structural and Spectroscopic Analysis of Derivatives

A comparative analysis of the structural and spectroscopic properties of derivatives and analogs of this compound is crucial for understanding their chemical behavior. This section explores the data obtained from various analytical techniques for key analogs.

The diacetylation of benzidine derivatives, such as 3,3'-dimethylbenzidine, is a standard procedure. The reaction typically involves treating the diamine with acetic anhydride, often in a 1:2 molar ratio to ensure complete diacetylation, under reflux conditions in an inert solvent like toluene. A base, such as pyridine or potassium carbonate, can be used to neutralize the acetic acid formed during the reaction.

Due to the lack of specific data for this compound, we can examine the properties of a closely related isomer, N,N'-(3,3'-dimethylbiphenyl-4,4'-ylene)di(acetoacetamide), which is a white powder soluble in ethanol and benzene but insoluble in water. Another analog, N,N'-(6,6'-dihydroxybiphenyl-3,3'-diyl)diacetamide, also known as Acetaminophen Dimer, has also been characterized. nih.gov

Spectroscopic data for analogs provide insight into the expected values for this compound derivatives. For instance, the spectral details for 4,4'-Dimethoxy-1,1'-biphenyl, a related precursor, have been reported. orgsyn.org

Interactive Data Table: Spectroscopic Data of this compound Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data | Reference |

| N,N'-(3,3'-dimethylbiphenyl-4,4'-ylene)di(acetoacetamide) | C22H24N2O4 | 380.44 | Melting Point: 200 °C | |

| N,N'-(6,6'-dihydroxybiphenyl-3,3'-diyl)diacetamide | C16H16N2O4 | 300.31 | - | nih.gov |

| 4,4'-Dimethoxy-1,1'-biphenyl | C14H14O2 | 214.26 | 1H NMR (DMSO-d6): δ 3.80 (s, 6H, OCH3), 7.05–8.0 (q, 8H, A2B2 aryl) | orgsyn.org |

| N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)diacetamide | C18H20N2O4 | 328.36 | - | lookchem.com |

Investigation of Structure-Reactivity Relationships within the Derivative Series

The relationship between the structure of benzidine derivatives and their reactivity, particularly their biological activity, has been a subject of study. The mutagenicity of benzidine congeners is influenced by their chemical structure. researchgate.net

Studies on a series of benzidine derivatives, including 3,3'-dimethoxybenzidine and its N-acetylated forms, have been conducted using the Ames Salmonella/microsome test to evaluate their mutagenic potential. researchgate.net Generally, the N-monoacetylated derivatives were found to be more mutagenic than the parent diamines or the N,N'-diacetyl derivatives. researchgate.net The relative mutagenicity of the parent amines in the TA98 strain of Salmonella typhimurium was found to be in the order of 3,3'-dichlorobenzidine > 3,3'-dimethoxybenzidine > benzidine > 3,3'-dimethylbenzidine. researchgate.net

Metabolism of these compounds often occurs through N-acetylation and N-oxidation, and for methoxy-substituted derivatives like 3,3'-dimethoxybenzidine, O-demethylation is also observed. These metabolic processes can lead to the formation of reactive intermediates capable of binding to DNA. The electronic structure of benzidine derivatives, such as the total electron density on the nitrogen atom, has been correlated with their mutagenicity, suggesting that these parameters can help predict the carcinogenic potential of new derivatives.

The introduction of different substituents on the benzanilide moiety can influence the inhibitory activity against enzymes like histone deacetylase, where both electronic and steric factors play a significant role. nih.gov For instance, in a series of benzamide derivatives, a 2'-amino or hydroxy group on the anilide was found to be essential for inhibitory activity. nih.gov

Interactive Data Table: Structure-Reactivity Insights for Benzidine Analogs

| Compound/Analog Series | Key Structural Feature | Observed Reactivity/Activity | Reference |

| Benzidine Derivatives | N-monoacetylation vs. N,N'-diacetylation | N-monoacetylated derivatives are often more mutagenic. | researchgate.net |

| Substituted Benzidines | 3,3'-Dichloro, 3,3'-Dimethoxy, 3,3'-Dimethyl | Varying levels of mutagenicity in Ames test. | researchgate.net |

| Benzidine Derivatives | Electronic Structure (e.g., electron density on N) | Correlates with mutagenicity and potential carcinogenicity. | |

| Benzamide Derivatives | Substituents on the anilide ring | Both electronic and steric factors influence enzyme inhibitory activity. | nih.gov |

Exploration of Academic Applications of 3',3'''-bi-p-acetanisidide

Role as a Synthetic Building Block for Complex Molecules

There is currently no scientific literature to support the use of 3',3'''-Bi-p-acetanisidide as a synthetic building block.

Precursor in the Synthesis of Polyphenyls and Polyaromatic Hydrocarbons

No published research indicates that this compound serves as a precursor for polyphenyls or polyaromatic hydrocarbons.

Application as a Reference Standard in Chromatographic Method Development

There are no documented instances of this compound being utilized as a reference standard.

Validation of HPLC and GC Methods for Biaryl Compound Analysis

No studies have been found that employ this compound for the validation of High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods.

Calibration for Quantitative Spectroscopic Techniques

The use of this compound for the calibration of quantitative spectroscopic techniques has not been reported in any academic or industrial research.

Potential as a Scaffold for Supramolecular Assembly Research

There is no research available to suggest that this compound has been investigated as a potential scaffold for supramolecular assembly.

Investigation of Self-Assembly Properties in Solution or Solid State

The self-assembly of molecules into well-defined supramolecular structures is governed by non-covalent interactions. The this compound molecule possesses key functional groups that can drive such processes. The amide groups (-NH-C=O) are excellent hydrogen bond donors and acceptors, capable of forming strong and directional interactions. Furthermore, the aromatic rings can engage in π-π stacking interactions.

In the solid state, one could anticipate the formation of extended hydrogen-bonded networks. The specific packing arrangement would depend on the dihedral angle between the two phenyl rings, which can vary. This conformational flexibility might lead to polymorphism, where different crystalline forms exhibit distinct properties.

In solution, the balance of hydrogen bonding, solvophobic effects, and π-stacking would dictate the nature of self-assembly. In non-polar solvents, intermolecular hydrogen bonding would likely dominate, potentially leading to the formation of oligomeric or polymeric chains. In more polar, protic solvents, competition from solvent molecules could disrupt intermolecular hydrogen bonds, possibly favoring intramolecular interactions or aggregation driven by other forces.

Table 1: Potential Non-Covalent Interactions Driving Self-Assembly of this compound

| Interaction Type | Participating Groups | Potential Outcome |

| Hydrogen Bonding | Amide N-H (donor) and C=O (acceptor) | Formation of linear chains, sheets, or helical structures. |

| π-π Stacking | Phenyl rings | Stabilization of aggregates and contribution to crystal packing. |

| Dipole-Dipole | Amide groups | Influence on the overall packing and orientation of molecules. |

This table is a theoretical representation of the potential interactions and is not based on experimentally verified data for this specific compound.

Design of Host-Guest Systems Utilizing the Biaryl Framework

The biaryl framework of this compound can be envisioned as a scaffold for constructing host molecules capable of encapsulating guest species. The rotation around the central carbon-carbon single bond allows the two acetanisidide units to adopt various orientations, potentially creating a cleft or cavity suitable for binding small molecules or ions. This concept is central to host-guest chemistry, where a larger host molecule selectively binds a smaller guest. wikipedia.org

By chemically modifying the terminal methyl groups of the acetanisidide moieties or by introducing other functional groups onto the aromatic rings, the size, shape, and chemical nature of the binding pocket could be tailored. For instance, introducing crown ether functionalities could lead to hosts for metal cations, while incorporating charged groups could enable the binding of complementary ions. The amide groups themselves could also participate in guest binding through hydrogen bonding. The stabilization of normally unstable species in solution has been observed in host-guest complexes. wikipedia.org

Exploration in Ligand Design for Coordination Chemistry

The nitrogen and oxygen atoms of the amide groups in this compound present potential coordination sites for metal ions. This opens up avenues for its use as a ligand in coordination chemistry, where ligands bind to a central metal atom to form a coordination complex. uomustansiriyah.edu.iq

Synthesis of Metal Complexes with this compound or its Derivatives

The synthesis of metal complexes with this compound would likely involve reacting the compound with a suitable metal salt in an appropriate solvent. The choice of metal is vast, ranging from transition metals to lanthanides, each with its own preferred coordination geometry and number. libretexts.org The flexibility of the biaryl backbone could allow it to act as a chelating ligand, binding to a single metal center, or as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers.

Derivatives of this compound could be synthesized to enhance its coordinating ability or to introduce specific properties into the resulting metal complexes. For example, replacing the acetyl group with other substituents could modulate the electronic properties of the donor atoms and influence the stability and reactivity of the complexes. The development of ligands that can impose a specific geometry on a metal center is a significant area of research in coordination chemistry. libretexts.org

Study of Metal-Ligand Interactions and Coordination Modes

The study of how this compound or its derivatives bind to metal ions would be crucial for understanding the properties of the resulting complexes. The amide group can coordinate to a metal through the oxygen atom, which is generally favored due to its higher electronegativity and the localization of electron density, or less commonly through the nitrogen atom. The specific coordination mode would depend on the nature of the metal ion (hard vs. soft acid), the solvent, and the steric environment around the coordination site.

The biaryl nature of the ligand introduces further complexity and potential. The two amide groups could coordinate to the same metal ion, forming a chelate ring. The size of this chelate ring and the resulting bite angle would be determined by the dihedral angle between the phenyl rings. Alternatively, in a bridging mode, each amide group could coordinate to a different metal ion, leading to the formation of larger supramolecular assemblies or metal-organic frameworks (MOFs). nih.gov

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Resulting Structure |

| Monodentate | Only one of the amide groups coordinates to a metal center. | Simple coordination complex. |

| Chelating | Both amide groups coordinate to the same metal center. | A metallacycle is formed. |

| Bridging | Each amide group coordinates to a different metal center. | Dinuclear or polynuclear complexes, or coordination polymers. |

This table outlines theoretical coordination possibilities and is not based on specific experimental data for this compound.

Future Research Perspectives on 3',3'''-bi-p-acetanisidide

Unexplored Synthetic Avenues and Atom-Economy Strategies

The synthesis of 3',3'''-Bi-p-acetanisidide is a foundational step for any further investigation. Future research should focus on developing synthetic routes that are not only efficient but also adhere to the principles of green chemistry, particularly atom economy. Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comjocpr.com

One promising approach could be the direct oxidative coupling of p-acetanisidide. This method, if catalyzed efficiently, could offer a high atom economy pathway. Research should be directed towards exploring various catalytic systems, including transition metal complexes, to achieve high selectivity and yield under mild conditions. nwnu.edu.cn The development of such catalytic reactions is a cornerstone of enhancing atom economy in organic synthesis. numberanalytics.com

Furthermore, a comprehensive evaluation of the greenness of any proposed synthesis should be undertaken. This involves calculating metrics such as the E-factor (environmental factor), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). rsc.org An ideal synthesis would exhibit a low E-factor, a high atom economy (approaching 100%), and a high reaction mass efficiency, indicating a clean and efficient process. rsc.org The principles of retrosynthetic analysis can guide the design of such atom-economical routes. numberanalytics.com

Advanced Characterization Techniques for Solid-State Forms and Polymorphism

The solid-state properties of a molecule are intrinsically linked to its crystal packing and the potential for polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. For this compound, a thorough investigation into its solid-state forms is crucial as this will dictate its physical properties and potential applications.

Advanced characterization techniques will be indispensable in this endeavor. Single-crystal X-ray diffraction will be the primary tool to determine the precise molecular and crystal structure. In addition to standard diffraction techniques, variable-temperature crystallographic studies could reveal the existence of temperature-induced phase transitions.

Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) will be essential to identify and characterize different polymorphic forms. Solid-state NMR and FT-IR spectroscopy can provide further insights into the local molecular environment and intermolecular interactions, such as hydrogen bonding, within the different crystal forms.

Deeper Computational Insights into Excited States and Photophysical Behavior

The photophysical properties of organic molecules are governed by their behavior in electronically excited states. osti.gov Computational chemistry offers a powerful toolkit to probe these transient states and predict the photophysical behavior of this compound.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) can be employed to model the electronic structure in both the ground and excited states. nih.govresearchgate.net These calculations can provide valuable information on:

Absorption and Emission Spectra: Predicting the wavelengths of maximum absorption and emission, which can be correlated with experimental UV-Vis and fluorescence spectroscopy.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can elucidate the nature of electronic transitions and potential charge transfer character. nih.gov

Excited-State Dynamics: Understanding the potential energy surfaces of the excited states can shed light on the pathways for non-radiative decay, intersystem crossing, and other photophysical processes. rsc.org The energy gap between triplet excited states, for instance, has a significant impact on the optical and electronic properties of organic materials. rsc.org

Such computational studies will be instrumental in understanding the fundamental photophysics of this compound and guiding the design of new molecules with tailored optical properties. nih.gov

Expansion into Novel Academic Applications

The unique structural features of this compound, particularly its extended π-system and potential for hydrogen bonding, open the door to a range of novel academic applications.

Framework Materials: The ability of the molecule to form well-defined hydrogen-bonded networks could be exploited in the design of porous organic frameworks or co-crystals. These materials could have applications in gas storage, separation, or sensing.

Non-Linear Optics (NLO): Organic molecules with extended conjugation and donor-acceptor character can exhibit significant non-linear optical properties. mdpi.comfrontiersin.org The interaction of intense laser light with such materials can lead to phenomena like second-harmonic generation (SHG) and two-photon absorption. mdpi.comresearchgate.net Future research should involve experimental techniques like the Z-scan to measure the third-order NLO susceptibility of this compound. rsc.orgrsc.org The insights gained could position this compound as a candidate for applications in optical limiting and other photonic devices. rsc.org

Purely Theoretical Applications in Chemical Physics: The molecule can serve as a model system for fundamental studies in chemical physics. For instance, the nature of intramolecular and intermolecular interactions, the dynamics of energy transfer between the two anisidide units, and the influence of conformational changes on its electronic properties are all areas ripe for theoretical exploration. These studies would contribute to a deeper understanding of structure-property relationships in dimeric organic systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3',3'''-Bi-p-acetanisidide, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving p-acetanisidide precursors. Post-synthesis purification via recrystallization (using ethanol or acetone) is critical. Validate purity using HPLC with UV detection (λ = 254 nm) and confirm structural integrity via -NMR (e.g., aromatic protons at δ 6.8–7.2 ppm and acetyl groups at δ 2.1 ppm) . Purity thresholds (>98%) should align with analytical standards for reproducibility in downstream assays.

Q. Which spectroscopic techniques are most effective for characterizing this compound?